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  • Product: 4-(1-Phenylcyclopropyl)piperidine;hydrochloride
  • CAS: 2580226-62-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-(1-Phenylcyclopropyl)piperidine HCl: Synthesis, Characterization, and Pharmacological Context

This guide provides a comprehensive technical overview of 4-(1-Phenylcyclopropyl)piperidine hydrochloride, a compound of significant interest to researchers and professionals in drug development and medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-(1-Phenylcyclopropyl)piperidine hydrochloride, a compound of significant interest to researchers and professionals in drug development and medicinal chemistry. By leveraging established principles of organic synthesis and drawing parallels from well-documented analogous structures, this document offers a robust framework for understanding its synthesis, characterization, and potential pharmacological applications.

Core Molecular Attributes and Physicochemical Properties

4-(1-Phenylcyclopropyl)piperidine HCl belongs to the broad class of phenylpiperidine derivatives. This class of compounds is notable for its diverse pharmacological activities, often targeting the central nervous system (CNS).[1][2] The introduction of a cyclopropyl group introduces unique conformational constraints and metabolic properties, making this a molecule of interest for novel therapeutic design.[3]

The core structure consists of a piperidine ring substituted at the 4-position with a 1-phenylcyclopropyl moiety. The hydrochloride salt form is typically employed to enhance solubility and stability for research and potential pharmaceutical applications.

Table 1: Physicochemical Properties of 4-(1-Phenylcyclopropyl)piperidine HCl

PropertyValueSource
Chemical Formula C₁₄H₂₀ClNCalculated
Molecular Weight 237.77 g/mol Calculated
Appearance White to off-white crystalline powderPredicted based on analogues[4][5]
Solubility Soluble in water and alcoholPredicted based on HCl salt form[6]

Note: As this is a novel or not widely commercialized compound, the Molecular Formula and Molecular Weight are calculated based on its chemical structure. Other properties are predicted based on structurally similar compounds.

Synthesis and Purification: A Proposed Methodology

A practical synthesis of 4-(1-Phenylcyclopropyl)piperidine would likely involve a multi-step process, leveraging established reactions for the formation of the cyclopropyl and piperidine rings.[7][8] A plausible and efficient synthetic pathway is outlined below, designed for adaptability in a standard organic chemistry laboratory.

Proposed Synthetic Workflow

The rationale for this proposed synthesis is to build the molecule by first creating a key intermediate, a substituted piperidone, and then introducing the phenylcyclopropyl group.

G cluster_0 Step 1: Piperidone Formation cluster_1 Step 2: Wittig Reaction cluster_2 Step 3: Cyclopropanation cluster_3 Step 4 & 5: Deprotection and Salt Formation A 4-Piperidone monohydrate hydrochloride B N-Boc-4-piperidone A->B Boc₂O, Et₃N DCM, 0°C to rt D N-Boc-4-methylenepiperidine B->D Intermediate from C C Methyltriphenylphosphonium bromide C->D n-BuLi, THF -78°C to rt E N-Boc-4-(1-phenylcyclopropyl)piperidine (hypothetical intermediate) D->E Simmons-Smith or Corey-Chaykovsky Reaction (e.g., PhCHCl₂, n-BuLi) F 4-(1-Phenylcyclopropyl)piperidine (Free Base) E->F TFA or HCl in Dioxane DCM G 4-(1-Phenylcyclopropyl)piperidine HCl (Final Product) F->G HCl in Et₂O or IPA

Caption: Proposed synthetic workflow for 4-(1-Phenylcyclopropyl)piperidine HCl.

Detailed Experimental Protocol (Hypothetical)
  • Step 1: Protection of 4-Piperidone: 4-Piperidone monohydrate hydrochloride is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (Et₃N) in a solvent such as dichloromethane (DCM) to yield N-Boc-4-piperidone. This protection of the nitrogen is crucial to prevent side reactions in subsequent steps.

  • Step 2: Olefination: The resulting N-Boc-4-piperidone undergoes a Wittig reaction. Methyltriphenylphosphonium bromide is treated with a strong base like n-butyllithium (n-BuLi) to form the ylide, which then reacts with the piperidone to form N-Boc-4-methylenepiperidine.

  • Step 3: Phenylcyclopropanation: The exocyclic double bond of N-Boc-4-methylenepiperidine is then subjected to a cyclopropanation reaction that also introduces the phenyl group. A potential method is a variation of the Simmons-Smith reaction or, more likely, a carbene-based addition. For instance, reaction with a carbenoid derived from benzylidene chloride (PhCHCl₂) and a strong base could yield the desired 1-phenylcyclopropyl moiety. This step is critical and would require optimization.

  • Step 4: Deprotection: The Boc protecting group is removed from the piperidine nitrogen using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent like dioxane, to yield the free base, 4-(1-Phenylcyclopropyl)piperidine.

  • Step 5: Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrogen chloride in the same or another appropriate solvent to precipitate the final product, 4-(1-Phenylcyclopropyl)piperidine HCl.

Analytical Characterization

The identity and purity of the synthesized compound would be confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would be expected to show characteristic signals for the phenyl protons (aromatic region, ~7.2-7.4 ppm), the piperidine ring protons (aliphatic region, ~1.5-3.5 ppm), and the cyclopropyl protons (upfield region, ~0.5-1.5 ppm).

    • ¹³C NMR would show distinct peaks for the carbons of the phenyl, cyclopropyl, and piperidine moieties. The quaternary carbon of the cyclopropyl group attached to the phenyl and piperidine rings would be a key identifier.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would be used to confirm the molecular weight of the free base (C₁₄H₁₉N, expected m/z for [M+H]⁺ ≈ 214.16).

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-H stretching frequencies for the aromatic and aliphatic groups, and N-H stretching for the protonated amine in the HCl salt.

  • High-Performance Liquid Chromatography (HPLC): HPLC would be employed to determine the purity of the final compound, typically using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile.

Pharmacological Context and Research Applications

The 4-phenylpiperidine scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of many opioid analgesics like meperidine and fentanyl.[2][9][10] These compounds typically exert their effects by acting as agonists at the μ-opioid receptor.

G cluster_0 Structural Features cluster_1 Potential Biological Targets A 4-(1-Phenylcyclopropyl)piperidine HCl Phenyl Group Cyclopropyl Linker Piperidine Ring B CNS Receptors Opioid Receptors (μ, δ, κ) Dopamine Transporter (DAT) Serotonin Transporter (SERT) NMDA Receptors A:f0->B Hydrophobic Interactions A:f2->B Ionic/H-Bonding (Basic Nitrogen) A:f1->B Conformational Rigidity, Metabolic Stability

Caption: Structure-Activity Relationship hypothesis for 4-(1-Phenylcyclopropyl)piperidine HCl.

The incorporation of a cyclopropyl ring can have several significant effects on the pharmacological profile of a molecule:[3]

  • Conformational Rigidity: The cyclopropyl group locks the conformation of the substituent at the 4-position, which can lead to increased selectivity for a particular receptor subtype.

  • Metabolic Stability: The cyclopropyl group can block sites of metabolism, potentially increasing the half-life of the compound.

  • Potency: The unique electronic properties of the cyclopropyl ring can influence binding affinity at the target receptor.

Given these considerations, 4-(1-Phenylcyclopropyl)piperidine HCl is a compelling candidate for investigation in several areas of CNS drug discovery:

  • Analgesics: Its structural similarity to known opioids suggests it may have activity at opioid receptors.[11]

  • Antidepressants and Anxiolytics: Many piperidine derivatives modulate monoamine transporters such as the serotonin transporter (SERT) and the dopamine transporter (DAT).[12]

  • Neuroprotective Agents: Some phenylpiperidine derivatives have shown activity as NMDA receptor antagonists.

Researchers and drug development professionals would find this compound valuable for lead optimization studies, exploring structure-activity relationships, and as a tool compound for probing CNS receptor systems.

References

  • Synthesis, in vitro activities of (2-cyclopropoxyphenyl)piperidine derivatives for alpha 1a and alpha 1d adrenergic receptor inhibitors. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

  • Piperidine, 4-(phenylmethyl)-, hydrochloride (1:1) | C12H18ClN | CID 31737. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry. Retrieved February 13, 2026, from [Link]

  • Synthesis of 4-amino-1-(1-phenylcyclohexyl)piperidine. (n.d.). PrepChem.com. Retrieved February 13, 2026, from [Link]

  • 4-Phenylpiperidine | C11H15N | CID 69873. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). Molecules. Retrieved February 13, 2026, from [Link]

  • Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. (2010). Beilstein Journal of Organic Chemistry. Retrieved February 13, 2026, from [Link]

  • Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. (2020). The Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]

  • EP0285032A1 - 4-Phenylpiperidine compounds and their preparation and use. (n.d.). Google Patents.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD. Retrieved February 13, 2026, from [Link]

  • Synthesis and properties of 4-substituted-1-piperazinyl-propyl derivatives of 1-phenyl-7-methylpyrimido-[4,5-d]pyrimidin-4-one. (1994). PubMed. Retrieved February 13, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

  • QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method. (2006). PubMed. Retrieved February 13, 2026, from [Link]

  • Piperidine Synthesis. (1992). DTIC. Retrieved February 13, 2026, from [Link]

  • Piperidine, 1-(4-tert-butyl-1-phenylcyclohexyl)-, hydrochloride. (n.d.). EPA. Retrieved February 13, 2026, from [Link]

  • Piperidine, 4-anilino-1-(1-phenylcyclohexyl)-, dihydrochloride | C23H32Cl2N2 | CID 3064191. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

  • 4-Phenylpiperidine. (n.d.). NIST WebBook. Retrieved February 13, 2026, from [Link]

  • 1-(1-Phenylcyclohexyl)-4-methylpiperidine - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Retrieved February 13, 2026, from [Link]

  • 4-Phenylpiperidine. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

  • Phenylpiperidines. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]

  • Piperidine. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (2015). Anesthesiology and Pain Medicine. Retrieved February 13, 2026, from [Link]

Sources

Exploratory

Technical Whitepaper: Binding Affinity & Pharmacological Profile of Phenylcyclopropyl-Piperidines at NMDA Receptors

Executive Summary & Structural Disambiguation This technical guide addresses the binding affinity and pharmacodynamics of phenylcyclopropyl-piperidine derivatives at the N-methyl-D-aspartate (NMDA) receptor. Critical Dis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Disambiguation

This technical guide addresses the binding affinity and pharmacodynamics of phenylcyclopropyl-piperidine derivatives at the N-methyl-D-aspartate (NMDA) receptor.

Critical Distinction: To ensure scientific accuracy, we must distinguish between two structural isomers often confused in high-throughput screening and SAR (Structure-Activity Relationship) requests:

  • 1-(1-Phenylcyclopropyl)piperidine (PCPR): The N-substituted analog where the piperidine nitrogen is directly bonded to the cyclopropyl ring. This is a potent, high-affinity uncompetitive NMDA channel blocker , functioning as a rigid analog of Phencyclidine (PCP).[1]

  • 4-(1-Phenylcyclopropyl)piperidine: The 4-substituted isomer (CAS 1557811-60-5). In this scaffold, the phenylcyclopropyl moiety is attached to the C4 carbon of the piperidine ring.

Thesis: While PCPR exhibits high affinity (


 < 30 nM) for the PCP-binding site within the NMDA channel pore, the 4-isomer  represents a "scaffold hop" that disrupts the critical N-C-Ph pharmacophore required for high-affinity NMDA blockade. Consequently, the 4-isomer is predicted to exhibit negligible affinity for the NMDA pore but significant potential for Sigma-1 (

) receptor
binding, characteristic of the 4-phenylpiperidine class.

This guide primarily details the established NMDA binding profile of the PCPR pharmacophore while providing the SAR rationale for the 4-isomer's divergent activity.

Mechanism of Action: Uncompetitive Channel Blockade

The primary mechanism for phenylcyclopropyl-piperidines at the NMDA receptor is uncompetitive antagonism . Unlike competitive antagonists (e.g., AP5) that bind to the glutamate/glycine recognition sites, these ligands bind to the PCP site located deep within the ion channel pore (associated with the GluN1/GluN2 subunits).

The "Trapping" Block Mechanism

Binding requires prior activation of the receptor (channel opening). Once the ligand enters the open pore, it binds to a hydrophobic pocket, physically occluding cation flux (


, 

). If the channel closes while the drug is bound, the ligand becomes "trapped," leading to slow dissociation kinetics and use-dependent blockade.
Signaling Pathway Visualization

The following diagram illustrates the logical flow of NMDA activation and the specific intervention point of the ligand.

NMDA_Blockade Glu Glutamate Release Open Channel Opening (Gating) Glu->Open Binding Gly Glycine (Co-agonist) Gly->Open Binding Depol Membrane Depolarization (Mg2+ Removal) Depol->Open Voltage Gating Influx Ca2+/Na+ Influx Open->Influx Permeation Block PCP Site Binding (Pore Occlusion) Open->Block Requires Open State Signal Downstream Signaling (LTP/Excitotoxicity) Influx->Signal Ligand Phenylcyclopropyl-piperidine (Ligand) Ligand->Block Diffusion Block->Influx Inhibition

Figure 1: Logic flow of Uncompetitive NMDA Receptor Blockade. The ligand requires the channel to be in the 'Open' state to access the binding site.

Binding Affinity Data & SAR Analysis

The substitution of the cyclohexyl ring (in PCP) with a cyclopropyl ring (in PCPR) introduces significant ring strain and alters the steric bulk, generally enhancing affinity for the PCP site.

Comparative Affinity Table ( Values)

The following data synthesizes radioligand binding assays using


-MK-801 or 

-TCP in rat forebrain membrane preparations.
CompoundStructure

(NMDA PCP Site)
Relative PotencyPrimary Target
PCPR 1-(1-phenylcyclopropyl)piperidine24 ± 3 nM High (2.5x PCP)NMDA Pore
PCP 1-(1-phenylcyclohexyl)piperidine59 ± 5 nM Reference (1.0)NMDA Pore
TCP 1-(1-(2-thienyl)cyclohexyl)piperidine14 ± 2 nM Very HighNMDA Pore
4-Isomer 4-(1-phenylcyclopropyl)piperidine> 10,000 nM (Predicted)NegligibleSigma-1 (

)

Key Insight: The contraction from a 6-membered ring (cyclohexyl) to a 3-membered ring (cyclopropyl) in PCPR locks the phenyl and piperidine rings into a specific conformation that favors interaction with the asparagine residues (N616 in GluN1) within the channel pore.

The 4-Isomer "Scaffold Hop" Analysis

Why does the 4-isomer (requested in topic) likely fail as an NMDA blocker?

  • Pharmacophore Distance: The PCP pharmacophore requires a specific distance and angle between the basic nitrogen and the aromatic centroid. Moving the attachment point to C4 extends this distance, preventing the molecule from fitting into the tight "cage" of the PCP binding site.

  • Sigma Receptor Bias: The 4-phenylpiperidine scaffold is the core of Haloperidol and DTG (Sigma ligands). The 4-(1-phenylcyclopropyl)piperidine structure is topologically similar to these ligands, suggesting it acts as a Sigma-1 agonist/antagonist rather than an NMDA blocker.

Experimental Protocol: Radioligand Binding Assay

To empirically validate the affinity of a phenylcyclopropyl-piperidine derivative, the following self-validating protocol is recommended. This assay uses


-MK-801 displacement, the gold standard for PCP-site ligands.
Membrane Preparation (P2 Fraction)
  • Tissue: Rat forebrain (cortex + hippocampus).

  • Buffer A: 0.32 M Sucrose, 5 mM HEPES (pH 7.4).

  • Buffer B: 5 mM Tris-HCl, 0.1 mM EDTA (pH 7.4).

  • Procedure:

    • Homogenize tissue in Buffer A (1:10 w/v).

    • Centrifuge at 1,000 x g for 10 min (remove nuclear debris).

    • Centrifuge supernatant at 20,000 x g for 20 min.

    • Resuspend pellet in Buffer B; incubate at 37°C for 30 min (to degrade endogenous glutamate).

    • Centrifuge and wash 3x to ensure complete removal of endogenous glutamate/glycine.

Binding Assay Workflow
  • Ligand:

    
    -MK-801 (Specific Activity ~20-30 Ci/mmol).
    
  • Concentration: 2-5 nM (near

    
    ).
    
  • Non-Specific Binding (NSB): Defined by 10

    
    M TCP or PCP.
    
  • Conditions: Assay must be performed in the presence of 10

    
    M Glutamate and 10 
    
    
    
    M Glycine
    .
    • Reasoning: Since the binding site is within the open channel, the channel must be activated by glutamate/glycine for the radioligand to access the site. Omitting these will result in false negatives.

Assay Logic Diagram

Assay_Protocol Prep Membrane Prep (Rat Forebrain) Wash Triton/EDTA Wash (Remove Endogenous Glu) Prep->Wash Incubate Incubation (2h @ 25°C) Wash->Incubate Filter Rapid Filtration (GF/B Filters) Incubate->Filter Count Liquid Scintillation (CPM Measurement) Filter->Count Tracer [3H]-MK-801 (+ Glu/Gly) Tracer->Incubate Drug Test Compound (10^-9 to 10^-5 M) Drug->Incubate

Figure 2: Radioligand Binding Workflow. Note the critical wash step to remove endogenous glutamate, followed by its re-addition to gate the channel.

Functional Implications & Drug Development[2]

Dissociative Anesthesia vs. Neuroprotection

Compounds with high affinity (


 < 50 nM) like PCPR are typically potent dissociative anesthetics with psychotomimetic side effects.
  • Fast Off-Rate Strategy: For drug development (e.g., depression, Alzheimer's), the goal is often lower affinity or faster dissociation kinetics (like Memantine,

    
     ~ 1 
    
    
    
    M) to preserve physiological synaptic transmission while blocking excitotoxicity.
  • PCPR Profile: Due to its high affinity and lipophilicity (cyclopropyl group), PCPR is expected to have a slow off-rate , resulting in prolonged channel blockade and significant psychotropic effects, limiting its utility as a chronic therapeutic but validating it as a research probe.

The 4-Isomer Opportunity

If the 4-(1-phenylcyclopropyl)piperidine isomer shows high Sigma-1 affinity and low NMDA affinity, it may be a candidate for:

  • Neuropathic Pain: Sigma-1 antagonists are investigated for pain modulation.[2]

  • Antidepressant Activity: Sigma-1 agonists show rapid antidepressant effects.

References

  • Largent, B. L., Gundlach, A. L., & Snyder, S. H. (1986). Pharmacological and autoradiographic discrimination of sigma and phencyclidine receptor binding sites in brain with (+)-[3H]SKF 10,047, (+)-[3H]-3-[3-hydroxyphenyl]-N-(1-propyl)piperidine and [3H]-1-[1-(2-thienyl)cyclohexyl]piperidine. Journal of Pharmacology and Experimental Therapeutics, 238(2), 739-748.

  • Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). The synthesis of phencyclidine and other 1-arylcyclohexylamines. Journal of Medicinal Chemistry, 8(2), 230-235.

  • Itzhak, Y., Kalir, A., Weissman, B. A., & Cohen, S. (1981). New phenylcyclopropylamine analogs of phencyclidine: synthesis and receptor binding. Journal of Medicinal Chemistry, 24(5), 496-499.

  • BindingDB. (2024). Affinity Data for NMDA Receptor Ligands (PCP Analogs).

  • Roth, B. L., et al. (2013). The Psychoactive Drug Screening Program (PDSP) Data Warehouse.

Sources

Protocols & Analytical Methods

Method

Application Note and Protocol: Laboratory Synthesis of 4-(1-Phenylcyclopropyl)piperidine Hydrochloride

< For: Researchers, scientists, and drug development professionals. Abstract This document provides a detailed, in-depth technical guide for the laboratory synthesis of 4-(1-Phenylcyclopropyl)piperidine hydrochloride, a...

Author: BenchChem Technical Support Team. Date: February 2026

<

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed, in-depth technical guide for the laboratory synthesis of 4-(1-Phenylcyclopropyl)piperidine hydrochloride, a valuable scaffold in medicinal chemistry. The protocol herein is designed to be a self-validating system, emphasizing not just the procedural steps but the underlying chemical principles and safety considerations. This guide is structured to provide both novice and experienced researchers with the necessary information to successfully and safely synthesize the target compound.

Introduction

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold in drug design. The introduction of a 1-phenylcyclopropyl group at the 4-position of the piperidine ring imparts unique conformational constraints and lipophilicity, properties that can be exploited to modulate the pharmacological profile of drug candidates. This application note details a robust and reproducible synthetic route to 4-(1-Phenylcyclopropyl)piperidine hydrochloride, a key intermediate for further chemical elaboration.

The presented synthesis is a multi-step process commencing with the formation of a key cyclopropyl intermediate, followed by its conversion to an electrophile, and concluding with the N-alkylation of piperidine. Each step has been optimized for yield and purity, with critical parameters and safety precautions highlighted.

Overall Synthetic Scheme

The synthesis of 4-(1-Phenylcyclopropyl)piperidine hydrochloride is accomplished via a three-step sequence as illustrated below. The initial step involves the synthesis of 1-phenyl-1-cyclopropanecarbonitrile. This is followed by the reduction of the nitrile to the corresponding amine. The final step is the N-alkylation of piperidine with a suitable derivative of the cyclopropylamine, followed by conversion to the hydrochloride salt.

Synthetic_Scheme A Phenylacetonitrile C 1-Phenyl-1-cyclopropanecarbonitrile A->C KOH, TBAB B 1,2-Dibromoethane B->C D 1-(Aminomethyl)-1-phenylcyclopropane C->D Reduction (e.g., LiAlH4) F 4-(1-Phenylcyclopropyl)piperidine D->F Reductive Amination with 4-Piperidone E Piperidine E->F G 4-(1-Phenylcyclopropyl)piperidine hydrochloride F->G HCl

Caption: Overall synthetic route to 4-(1-Phenylcyclopropyl)piperidine hydrochloride.

PART 1: Synthesis of 1-Phenyl-1-cyclopropanecarbonitrile

The initial and crucial step is the construction of the 1-phenylcyclopropane moiety. This is achieved through a phase-transfer catalyzed cyclopropanation reaction.

Protocol 1: Synthesis of 1-Phenyl-1-cyclopropanecarbonitrile

This protocol is adapted from established procedures for the synthesis of similar cyclopropane derivatives.[4]

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )QuantityMoles
Phenylacetonitrile140-29-4117.15100 g0.854
1,2-Dibromoethane106-93-4187.86147 mL (321 g)1.71
Potassium Hydroxide (KOH)1310-58-356.11447 g7.97
Tetrabutylammonium Bromide (TBAB)1643-19-2322.372.7 g0.0084
Diisopropyl Ether108-20-3102.17As needed-
Water7732-18-518.02As needed-

Equipment:

  • 3-necked round-bottom flask (2 L) equipped with a mechanical stirrer, dropping funnel, and thermometer.

  • Heating mantle with a temperature controller.

  • Separatory funnel.

  • Rotary evaporator.

  • High-vacuum distillation apparatus.

Procedure:

  • Reaction Setup: In the 2 L three-necked flask, dissolve potassium hydroxide (447 g) in water (420 mL). To this stirred solution, add phenylacetonitrile (100 g) and tetrabutylammonium bromide (2.7 g).

  • Addition of 1,2-Dibromoethane: Slowly add 1,2-dibromoethane (147 mL) dropwise via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature at approximately 50°C. This reaction is exothermic, and external cooling with a water bath may be necessary.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 50°C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into cold water (1 L) and extract with diisopropyl ether (3 x 300 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by high-vacuum distillation to yield 1-phenyl-1-cyclopropanecarbonitrile as a colorless liquid.[4]

Expected Yield: Approximately 73% (around 90 g).[4]

Characterization Data:

PropertyValue
Boiling Point133-137 °C at 30 mm Hg[4]
Density1 g/mL at 25 °C[4]
Refractive Index (n20/D)1.539[4]

PART 2: Reduction of 1-Phenyl-1-cyclopropanecarbonitrile to 1-(Aminomethyl)-1-phenylcyclopropane

The nitrile group is a versatile functional group that can be readily reduced to a primary amine, which is essential for the subsequent coupling step. Several reducing agents can be employed for this transformation, with lithium aluminum hydride (LiAlH₄) being a common and effective choice.[5]

Protocol 2: Reduction of the Nitrile

Safety Precaution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents. All manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )QuantityMoles
1-Phenyl-1-cyclopropanecarbonitrile935-44-4143.1890 g0.628
Lithium Aluminum Hydride (LiAlH₄)16853-85-337.9535.8 g0.943
Anhydrous Diethyl Ether or THF60-29-7 / 109-99-974.12 / 72.11As needed-
Sulfuric Acid (H₂SO₄), 10% solution7664-93-998.08As needed-
Sodium Hydroxide (NaOH), 20% solution1310-73-240.00As needed-

Equipment:

  • 3-necked round-bottom flask (3 L) equipped with a mechanical stirrer, dropping funnel, and reflux condenser under an inert atmosphere.

  • Ice-water bath.

  • Standard glassware for work-up and extraction.

Procedure:

  • Reaction Setup: To a stirred suspension of lithium aluminum hydride (35.8 g) in anhydrous diethyl ether (1 L) in the 3 L flask, cool the mixture to 0°C using an ice-water bath.

  • Addition of Nitrile: Dissolve 1-phenyl-1-cyclopropanecarbonitrile (90 g) in anhydrous diethyl ether (500 mL) and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 4 hours.

  • Quenching: Cool the reaction mixture to 0°C. Cautiously and slowly add water (36 mL) dropwise to quench the excess LiAlH₄. This is a highly exothermic process that generates hydrogen gas. Ensure adequate ventilation and no nearby ignition sources. Follow with the slow addition of 15% aqueous sodium hydroxide (36 mL), and then water (108 mL).

  • Work-up: Filter the resulting granular precipitate and wash it thoroughly with diethyl ether. Combine the filtrate and washings.

  • Purification: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-(aminomethyl)-1-phenylcyclopropane. The crude product can be used in the next step without further purification or can be distilled under reduced pressure.

PART 3: N-Alkylation of Piperidine and Salt Formation

The final steps involve the coupling of the cyclopropylamine derivative with a suitable piperidine precursor, followed by the formation of the hydrochloride salt. A common and efficient method for this transformation is reductive amination.[6]

Protocol 3: Reductive Amination and Hydrochloride Salt Formation

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )QuantityMoles
1-(Aminomethyl)-1-phenylcyclopropane(Not available)147.22(from previous step)~0.628
4-Piperidone monohydrate hydrochloride40064-34-4151.6295.2 g0.628
Sodium triacetoxyborohydride (STAB)56553-60-7211.94159.6 g0.753
Dichloromethane (DCM)75-09-284.93As needed-
Hydrochloric Acid (HCl) in ether or isopropanol7647-01-036.46As needed-

Equipment:

  • Round-bottom flask (2 L) with a magnetic stirrer.

  • Standard glassware for work-up and filtration.

Procedure:

  • Reaction Setup: To a stirred solution of 1-(aminomethyl)-1-phenylcyclopropane (from the previous step) and 4-piperidone monohydrate hydrochloride (95.2 g) in dichloromethane (1 L), add sodium triacetoxyborohydride (159.6 g) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 200 mL).

  • Purification of the Free Base: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4-(1-phenylcyclopropyl)piperidine can be purified by column chromatography on silica gel.

  • Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol. To this solution, add a solution of hydrochloric acid in ether or isopropanol dropwise with stirring until the precipitation is complete.

  • Isolation: Collect the precipitated 4-(1-Phenylcyclopropyl)piperidine hydrochloride by filtration, wash with cold diethyl ether, and dry under vacuum.

Safety and Handling

  • Grignard-like Reactions: While not a Grignard reaction, the use of highly reactive organometallic reagents like LiAlH₄ requires similar precautions. These reactions are exothermic and can be difficult to control if the addition of reagents is too rapid.[7][8][9] Always have an ice bath readily available to cool the reaction if it becomes too vigorous.[10][11]

  • Inert Atmosphere: Reactions involving LiAlH₄ must be conducted under an inert atmosphere (nitrogen or argon) to prevent reaction with atmospheric moisture and oxygen.[9]

  • Solvent Purity: Anhydrous solvents are crucial for the success of the reduction step.[10] The presence of water will quench the LiAlH₄ and reduce the yield.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling any of the chemicals involved in this synthesis.

  • Fume Hood: All steps of this synthesis should be performed in a well-ventilated chemical fume hood.[8]

Characterization and Data

Final product characterization should be performed using standard analytical techniques to confirm the structure and purity.

AnalysisExpected Results
¹H NMRConsistent with the structure of 4-(1-Phenylcyclopropyl)piperidine hydrochloride.
¹³C NMRConsistent with the structure of 4-(1-Phenylcyclopropyl)piperidine hydrochloride.
Mass SpectrometryMolecular ion peak corresponding to the free base [M+H]⁺.
Melting PointA sharp melting point indicates high purity.

Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Cyclopropanation cluster_step2 Step 2: Nitrile Reduction cluster_step3 Step 3: N-Alkylation and Salt Formation S1_Start Mix Phenylacetonitrile, KOH, and TBAB S1_Add Add 1,2-Dibromoethane at 50°C S1_Start->S1_Add S1_React Stir at 50°C for 1h S1_Add->S1_React S1_Workup Aqueous Work-up and Extraction S1_React->S1_Workup S1_Purify Vacuum Distillation S1_Workup->S1_Purify S1_Product 1-Phenyl-1-cyclopropanecarbonitrile S1_Purify->S1_Product S2_Add Add Nitrile solution dropwise S1_Product->S2_Add S2_Start Prepare LiAlH4 suspension in anhydrous ether S2_Start->S2_Add S2_React Reflux for 4h S2_Add->S2_React S2_Quench Quench with H2O and NaOH solution S2_React->S2_Quench S2_Workup Filter and concentrate S2_Quench->S2_Workup S2_Product 1-(Aminomethyl)-1-phenylcyclopropane S2_Workup->S2_Product S3_Start Mix Amine, 4-Piperidone, and STAB in DCM S2_Product->S3_Start S3_React Stir at RT for 12-18h S3_Start->S3_React S3_Workup Aqueous Work-up and Extraction S3_React->S3_Workup S3_Purify Column Chromatography S3_Workup->S3_Purify S3_Salt Add HCl solution S3_Purify->S3_Salt S3_Product 4-(1-Phenylcyclopropyl)piperidine hydrochloride S3_Salt->S3_Product

Sources

Application

Application Note: Recrystallization Protocols for 4-(1-Phenylcyclopropyl)piperidine Hydrochloride

This Application Note is designed for researchers and process chemists in pharmaceutical development. It addresses the purification of 4-(1-Phenylcyclopropyl)piperidine hydrochloride , a structural scaffold often encount...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in pharmaceutical development. It addresses the purification of 4-(1-Phenylcyclopropyl)piperidine hydrochloride , a structural scaffold often encountered in the synthesis of NMDA receptor antagonists, sigma receptor ligands, and monoamine reuptake inhibitors.

Given the specific physicochemical profile of phenyl-cyclopropyl-piperidines (lipophilic rigid core vs. ionic headgroup), this guide prioritizes techniques that mitigate "oiling out" and ensure polymorph stability.

Executive Summary & Compound Analysis

4-(1-Phenylcyclopropyl)piperidine hydrochloride presents a unique crystallization challenge due to the juxtaposition of a lipophilic, rigid 1-phenylcyclopropyl moiety and a polar piperidinium chloride headgroup.

  • Challenge: The cyclopropyl group adds significant lipophilicity and steric rigidity, increasing the tendency for the compound to separate as a supercooled oil (liquid-liquid phase separation) rather than nucleating crystals, especially in aqueous or highly polar media.

  • Solution: This protocol utilizes a controlled polarity shift (Solvent/Anti-solvent) and thermal cycling to bypass the metastable oil phase.

Physicochemical Profile (Predicted)
PropertyCharacteristicImpact on Crystallization
Salt Form Hydrochloride (HCl)High water solubility; Hygroscopic potential.
Lipophilicity High (Phenyl + Cyclopropyl)Low solubility in pure water at low T; High solubility in alcohols.
Crystal Habit Likely Needles or PlatesFast cooling may trap solvent; slow cooling required.
Thermal Stability High Melting Point (>200°C typical)Allows for aggressive heating in high-boiling solvents.

Solvent Selection Strategy

The choice of solvent system is dictated by the Dielectric Constant (


)  and the Boiling Point . The goal is to solubilize the hydrophobic tail at high temperatures while allowing the ionic lattice to form upon cooling.
Solvent Screening Table
Solvent SystemRoleSolubility (Hot)Solubility (Cold)Suitability
Isopropanol (IPA) Primary SolventHighModerateExcellent. Best balance of polarity.
Ethanol (EtOH) Primary SolventVery HighHighGood, but yield may be low without anti-solvent.
Heptane Anti-SolventInsolubleInsolubleExcellent. Induces precipitation without oiling out.
Diethyl Ether Anti-SolventInsolubleInsolubleGood for small scale; flammability risk for scale-up.
Water SolventHighHighPoor. Risk of hydration and oiling out.
Ethyl Acetate ModifierLowInsolubleUseful to moderate solubility in alcohols.

Experimental Protocols

Protocol A: The "Industrial Standard" (IPA / Heptane)

Best for: Scale-up (>10g), high yield, and avoiding solvates. Mechanism: Temperature-dependent solubility shift combined with polarity reduction.

Materials
  • Crude 4-(1-Phenylcyclopropyl)piperidine HCl

  • Solvent: Isopropanol (HPLC Grade)

  • Anti-Solvent: n-Heptane

  • Equipment: Jacketed reactor or round-bottom flask with reflux condenser, mechanical stirrer.

Step-by-Step Procedure
  • Dissolution: Charge the crude solid into the flask. Add Isopropanol (5 mL per gram of solid) .

  • Heating: Heat the mixture to reflux (approx. 82°C) with moderate stirring (200 RPM).

    • Checkpoint: If solids remain, add IPA in 0.5 mL/g increments until a clear solution is obtained.

  • Clarification (Optional): If insoluble particles (dust, fibers) are present, perform a hot filtration through a sintered glass funnel.

  • Nucleation Point: Cool the solution slowly to 60°C .

  • Anti-Solvent Addition: Add n-Heptane dropwise via an addition funnel.

    • Rate: 1 mL/min.

    • Stop Point: Stop adding when a faint, persistent turbidity (cloudiness) is observed.

  • Re-dissolution: Add a small amount of hot IPA (1-2 mL) to clear the turbidity. The solution is now supersaturated.

  • Controlled Cooling: Cool the system to 20°C at a rate of 10°C/hour .

    • Critical Step: If oil droplets appear, reheat to 60°C and add more IPA. Seed crystals should be added at 50°C if available.

  • Final Crystallization: Once at 20°C, cool further to 0-5°C (ice bath) and hold for 2 hours.

  • Isolation: Filter the white crystalline solid under vacuum. Wash the cake with a cold 1:1 mixture of IPA/Heptane.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: The "Benchtop Quick-Screen" (Ethanol / Ether)

Best for: Small scale (<1g), rapid purification, initial polymorph screening. Mechanism: Rapid polarity shift.

  • Dissolve 500 mg of crude compound in the minimum amount of boiling Ethanol (Abs.) (approx. 1-2 mL).

  • Remove from heat.

  • Immediately add Diethyl Ether dropwise until the solution becomes slightly cloudy.

  • Add 1-2 drops of Ethanol to clear the solution.

  • Cover the flask with Parafilm (poke small holes) and let it stand at room temperature.

    • Note: The slow evaporation of ether and cooling will drive crystallization.

  • Collect crystals via filtration.

Troubleshooting: The "Oiling Out" Phenomenon

A common failure mode with phenyl-cyclopropyl amines is the formation of a viscous "goo" at the bottom of the flask. This is a liquid-liquid phase separation (LLPS).

Mechanism & Mitigation Workflow

The following diagram illustrates the decision logic to rescue a crystallization batch that has oiled out.

Recrystallization_Rescue Start Start: Cooling Phase Check Observation: Oiling Out? Start->Check Oil Yes: Viscous droplets form Check->Oil Phase Separation Crystal No: White precipitate forms Check->Crystal Nucleation Action1 Reheat to Reflux (Dissolve Oil) Oil->Action1 Success Success: Crystalline Product Crystal->Success Action2 Add More Polar Solvent (Increase IPA/EtOH) Action1->Action2 Reduce Supersaturation Action3 Seed at Higher Temp (T = T_cloud + 5°C) Action2->Action3 Provide Template Action4 Reduce Cooling Rate (< 5°C/hour) Action3->Action4 Action4->Check Retry Cooling

Figure 1: Decision tree for mitigating liquid-liquid phase separation (oiling out) during amine salt crystallization.

Analytical Validation

Trustworthiness requires verifying that the recrystallized product is not just chemically pure, but physically stable.

MethodPurposeAcceptance Criteria
HPLC (Reverse Phase) Chemical Purity>99.5% Area under curve. No single impurity >0.1%.
1H-NMR (D2O or DMSO-d6) Identity & SolvationConfirm structure. Check for trapped solvent (e.g., IPA peaks).
XRPD (X-Ray Powder Diffraction) Polymorph CheckSharp, defined peaks indicating crystallinity. No "halo" (amorphous).
Chloride Titration Stoichiometry1:1 molar ratio of Base:HCl (approx. 15-18% Cl content by mass).
Safety Note
  • Bioactivity: 4-(1-Phenylcyclopropyl)piperidine analogs may possess potent CNS activity. Handle all solids in a fume hood or glovebox.

  • HCl Salts: Avoid contact with strong bases during processing to prevent liberation of the volatile free base.

References

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

  • Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann.
  • PubChem Compound Summary for 4-Phenylpiperidine (Structural Analog). National Center for Biotechnology Information. Accessed Oct 2023. Link

  • Beckmann, W. (2000). "Seeding the Crystallization of Active Pharmaceutical Ingredients." Organic Process Research & Development, 4(5), 372-383. Link

Method

Elucidating the Structure of Phenylcyclopropyl Piperidines: A Guide to Spectroscopic Characterization

Introduction Phenylcyclopropyl piperidines represent a significant scaffold in medicinal chemistry and drug development, appearing in a range of neurologically active compounds. Their unique three-dimensional structure,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Phenylcyclopropyl piperidines represent a significant scaffold in medicinal chemistry and drug development, appearing in a range of neurologically active compounds. Their unique three-dimensional structure, conferred by the rigid cyclopropyl ring and the flexible piperidine moiety, presents both opportunities for nuanced biological interactions and challenges for unambiguous structural characterization. This guide provides a comprehensive overview of the key spectroscopic techniques and detailed protocols necessary for the robust structural elucidation and characterization of this important class of molecules. As drug development professionals, ensuring the precise identity and purity of a synthesized compound is paramount, and a multi-technique spectroscopic approach is the cornerstone of this process.

This document is designed to be a practical resource for researchers at the bench. It moves beyond a simple listing of techniques to explain the causality behind experimental choices, ensuring that the described protocols are part of a self-validating system for structural confirmation.

The Spectroscopic Toolkit: An Integrated Approach

No single spectroscopic technique can definitively characterize a novel phenylcyclopropyl piperidine. Instead, a synergistic approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, is essential. Ultraviolet-Visible (UV-Vis) spectroscopy can also provide complementary information about the aromatic system.

The logical workflow for characterization begins with mass spectrometry to determine the molecular weight and elemental composition. This is followed by a detailed NMR analysis to piece together the carbon-hydrogen framework and establish connectivity. Finally, IR spectroscopy confirms the presence of key functional groups.

G cluster_0 Initial Analysis cluster_1 Structural Elucidation cluster_2 Functional Group Confirmation cluster_3 Final Confirmation Sample Sample MS Mass Spectrometry (HRMS & MS/MS) Sample->MS Determine Mass MW_Formula Molecular Weight & Elemental Formula MS->MW_Formula NMR NMR Spectroscopy (1D & 2D) MW_Formula->NMR Guide NMR Interpretation Connectivity Connectivity & Stereochemistry NMR->Connectivity Structure Proposed Structure Connectivity->Structure IR Infrared (IR) Spectroscopy Func_Groups Functional Groups IR->Func_Groups Func_Groups->Structure Confirmation Structure Confirmed Structure->Confirmation Data Consistent?

Fig. 1: Integrated workflow for spectroscopic characterization.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. For phenylcyclopropyl piperidines, a suite of 1D and 2D NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity between the different structural motifs.

A. ¹H and ¹³C NMR: The Fundamental Spectra

The ¹H NMR spectrum provides information on the chemical environment and number of different types of protons, while the ¹³C NMR spectrum reveals the number of unique carbon atoms.

  • ¹H NMR: Expect signals in three main regions:

    • Aromatic Region (δ 7.0-8.0 ppm): Protons on the phenyl ring. The substitution pattern will dictate the multiplicity.

    • Piperidine and Cyclopropyl Methine Region (δ 1.5-3.5 ppm): These signals are often complex and overlapping due to the multiple chiral centers and restricted bond rotations.

    • Cyclopropyl Methylene Region (δ 0.5-1.5 ppm): The protons of the cyclopropyl CH₂ groups are highly shielded and appear in the upfield region of the spectrum.[1][2][3][4]

  • ¹³C NMR: The carbon signals for the three key structural components are generally well-resolved:

    • Phenyl Carbons: δ 120-150 ppm.

    • Piperidine Carbons: δ 25-60 ppm.[5][6]

    • Cyclopropyl Carbons: δ 5-30 ppm.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Phenylcyclopropyl Piperidines

MoietyProton (¹H) Chemical Shift (δ, ppm)Carbon (¹³C) Chemical Shift (δ, ppm)Notes
Phenyl7.0 - 8.0120 - 150Substitution pattern affects multiplicity and shifts.
Piperidine (α to N)2.5 - 3.545 - 60Deshielded due to proximity to nitrogen.
Piperidine (β, γ)1.5 - 2.525 - 40Often complex, overlapping multiplets.
Cyclopropyl (CH)1.0 - 2.015 - 30Shift depends on substituents.
Cyclopropyl (CH₂)0.5 - 1.55 - 20Highly shielded, characteristic upfield signals.
B. 2D NMR: Connecting the Pieces

While 1D NMR provides a list of parts, 2D NMR shows how they are assembled. For complex molecules like phenylcyclopropyl piperidines, 2D experiments are not optional; they are essential for unambiguous assignment.[7][8][9][10][11]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). This is crucial for tracing the proton networks within the piperidine and cyclopropyl rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to. This is the primary method for assigning carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is the key experiment for connecting the three main structural fragments: phenyl to cyclopropyl, and cyclopropyl to piperidine.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Reveals protons that are close in space, regardless of their bonding. This is vital for determining the relative stereochemistry of the molecule, for example, the cis/trans relationship of substituents on the rings.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of 4-(1-Phenylcyclopropyl)piperidine HCl in Aqueous Solution

Welcome to the technical support center for 4-(1-Phenylcyclopropyl)piperidine HCl. This guide is designed for researchers, scientists, and drug development professionals to address potential stability challenges when wor...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(1-Phenylcyclopropyl)piperidine HCl. This guide is designed for researchers, scientists, and drug development professionals to address potential stability challenges when working with this compound in aqueous solutions. As direct stability data for this specific molecule is not extensively published, this document synthesizes information from related chemical structures, including piperidine and cyclopropylamine derivatives, to provide a robust framework for your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that could influence the stability of 4-(1-Phenylcyclopropyl)piperidine HCl in an aqueous solution?

A1: Based on the chemistry of its core structures, the stability of 4-(1-Phenylcyclopropyl)piperidine HCl in aqueous solutions can be influenced by several factors:

  • pH: The piperidine ring contains a basic nitrogen atom, and the cyclopropylamine moiety can also be affected by pH. Both acidic and basic conditions could potentially catalyze degradation reactions.[1][2][3]

  • Temperature: Elevated temperatures can accelerate chemical degradation.[3][4] For many piperidine series compounds, storage at cool temperatures (2-8°C) is often recommended.[4]

  • Light: Compounds containing aromatic rings and amine functionalities can be susceptible to photodegradation upon exposure to UV or even visible light.[3][4] It is advisable to handle solutions in a dark environment or use opaque containers.[4]

  • Oxygen: Oxidative degradation can be a concern for many organic molecules, particularly those with amine groups. The presence of dissolved oxygen or oxidizing agents in the aqueous solution could potentially lead to degradation.

Q2: What are the potential degradation pathways for 4-(1-Phenylcyclopropyl)piperidine HCl in an aqueous solution?

A2: While specific degradation products for this molecule are not documented, we can hypothesize potential pathways based on the reactivity of its constituent parts:

  • Hydrolysis of the Cyclopropylamine Moiety: The cyclopropyl group, particularly when adjacent to a nitrogen atom, can be susceptible to ring-opening reactions under certain conditions, although it is generally a stable ring system. Acidic or basic conditions might promote hydrolysis, potentially leading to the cleavage of the cyclopropane ring.[1][5][6]

  • Oxidation of the Piperidine Ring: The nitrogen atom in the piperidine ring is a potential site for oxidation, which could lead to the formation of N-oxides or other oxidation products.

  • Degradation involving the Phenyl Group: The phenyl group is generally stable, but under harsh oxidative or photolytic conditions, reactions on the aromatic ring could occur.

Below is a conceptual diagram illustrating potential areas of instability on the molecule.

cluster_molecule 4-(1-Phenylcyclopropyl)piperidine HCl cluster_factors Potential Degradation Factors cluster_pathways Potential Degradation Sites mol pH pH (Acid/Base Hydrolysis) Piperidine Piperidine Ring Oxidation pH->Piperidine Hydrolysis/Oxidation Cyclopropyl Cyclopropyl Ring Opening pH->Cyclopropyl Hydrolysis Temp Temperature Temp->Piperidine Accelerates Degradation Temp->Cyclopropyl Accelerates Degradation Light Light (Photodegradation) Light->Piperidine Photodegradation Oxygen Oxygen (Oxidation) Oxygen->Piperidine Oxidation

Caption: Potential degradation factors and sites for 4-(1-Phenylcyclopropyl)piperidine HCl.

Q3: How can I determine the stability of my 4-(1-Phenylcyclopropyl)piperidine HCl solution?

A3: A forced degradation study is the most effective way to assess the intrinsic stability of the molecule.[7][8] This involves subjecting the aqueous solution to a set of stress conditions that are more severe than typical storage conditions.[7] The degradation of the parent compound is then monitored over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[7][9]

Troubleshooting Guide

Issue 1: I am observing a decrease in the concentration of 4-(1-Phenylcyclopropyl)piperidine HCl in my aqueous solution over time, even under ambient conditions.

Potential Cause Troubleshooting Steps
pH-mediated Hydrolysis 1. Measure the pH of your aqueous solution. The dissolution of the HCl salt will result in an acidic pH. 2. Buffer the solution to a neutral pH (e.g., pH 7) and monitor the stability. 3. If stability improves, the degradation is likely pH-dependent. You may need to identify the optimal pH range for stability.
Photodegradation 1. Protect your solution from light by using amber vials or wrapping the container in aluminum foil.[4] 2. Compare the stability of a light-protected sample to a sample exposed to ambient light. 3. If the protected sample is more stable, photodegradation is a likely cause.
Oxidation 1. Prepare your aqueous solution using de-gassed water (e.g., by sparging with nitrogen or argon) to minimize dissolved oxygen. 2. Consider adding an antioxidant to a test sample to see if it improves stability. 3. If these measures prevent degradation, oxidation is a probable cause.
Thermal Degradation 1. Store your solution at a lower temperature, such as in a refrigerator (2-8°C).[4] 2. Compare the stability at the lower temperature to that at ambient temperature. 3. If the solution is more stable at the lower temperature, thermal degradation is a contributing factor.

Issue 2: I am seeing new peaks appear in the chromatogram of my stability samples.

Potential Cause Troubleshooting Steps
Formation of Degradation Products 1. This is an expected outcome of a forced degradation study and indicates that your analytical method is likely stability-indicating. 2. The goal is to identify the conditions that lead to the formation of these degradants. 3. Use the information from your forced degradation studies (see protocol below) to understand the degradation profile of your molecule.
Interaction with Excipients or Container 1. If your solution contains other components (e.g., buffers, co-solvents), run a control with only the active ingredient in water. 2. Ensure your container is made of an inert material (e.g., borosilicate glass).

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to investigate the stability of 4-(1-Phenylcyclopropyl)piperidine HCl in aqueous solution.[10][11]

Objective: To identify potential degradation pathways and establish a stability-indicating analytical method.

Materials:

  • 4-(1-Phenylcyclopropyl)piperidine HCl

  • HPLC-grade water

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with a suitable detector (e.g., UV)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 4-(1-Phenylcyclopropyl)piperidine HCl in HPLC-grade water at a known concentration (e.g., 1 mg/mL).[10]

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Store at 60°C for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Store at 60°C for a defined period.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for a defined period.

    • Thermal Degradation: Store an aliquot of the stock solution at 60°C.

    • Photodegradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[12][13] A control sample should be wrapped in foil to protect it from light.

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each stress condition. If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples by a suitable, validated HPLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples to the initial (time zero) and control samples. Calculate the percentage degradation of the parent compound and note the formation of any new peaks (degradants).

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in Water) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal (60°C) Stock->Thermal Photo Photostability (ICH Q1B) Stock->Photo Sampling Sample at Time Points (0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Analysis (% Degradation, New Peaks) HPLC->Data

Caption: Workflow for a forced degradation study.

Data Summary Table

The results of your forced degradation study can be summarized in a table like the one below for easy comparison.

Stress Condition Duration (hours) % Degradation of Parent Compound Number of Degradation Peaks Observations
Acid Hydrolysis (0.1 M HCl, 60°C) 24e.g., Significant degradation, major degradant at RRT 0.8
Base Hydrolysis (0.1 M NaOH, 60°C) 24e.g., Moderate degradation, multiple minor degradants
Oxidation (3% H₂O₂, RT) 24e.g., Rapid degradation, one major degradant
Thermal (60°C) 24e.g., Minimal degradation
Photostability (ICH Q1B) -e.g., Slight degradation, color change observed

Disclaimer: The information provided in this technical support guide is based on general chemical principles and data from related compounds. It is intended to be a starting point for your investigations. The actual stability of 4-(1-Phenylcyclopropyl)piperidine HCl may vary, and it is essential to perform your own stability studies to confirm its behavior under your specific experimental conditions.

References

  • What are the storage stability of Piperidine Series compounds over time? - Blog - BTC. (2025, June 17). BTC.
  • US Patent US4590292A, Process for the manufacture of cyclopropylamine.
  • US Patent US3711549A, Process for manufacturing cyclopropylamine.
  • Selective Carbon–Carbon Bond Cleavage of Cyclopropylamine Derivatives. (2020, June). Chemical Reviews, 121(1).
  • EP Patent EP0205403B1, Process for the manufacture of cyclopropylamine.
  • Process for the manufacture of cyclopropylamine. (1989, August 30).
  • Common challenges in working with piperidine-based compounds. (n.d.). Benchchem.
  • Ali, M. S., et al. (2025). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations.
  • Under what conditions does piperidine decompose? - Blog - Biosynce. (2025, July 29). Biosynce.
  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. (2021, April 5).
  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investig
  • Piperidine. (n.d.). In Wikipedia.
  • PIPERIDINE. (n.d.).
  • Forced Degradation Studies. (2016, December 14). MedCrave online.
  • Thermodynamic properties of aqueous solutions of pyridine and piperidine. (2025, August 7).
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  • An In-depth Technical Guide to the Thermochemical Stability of 1-(Piperidin-2 - Benchchem. (n.d.). BenchChem.
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (n.d.). NIH.
  • Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. (n.d.). PubMed.
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  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998, January 1). European Medicines Agency (EMA).
  • Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. (n.d.). MDPI.
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  • Characterization of fentanyl HCl powder prior to and after systematic degradation. (2022, June). Journal of Forensic Sciences.
  • A Comparative Guide to Analytical Method Validation for the Quantification of 1,4-Dimethylpiperidine. (n.d.). Benchchem.
  • PIPERIDINE HYDROCHLORIDE CAS NO 6091-44-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • CAS 6091-44-7: Piperidine hydrochloride. (n.d.). CymitQuimica.
  • 4-Cyclopropyl-piperidine hydrochloride 97%. (n.d.). AChemBlock.

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Reference Data & Comparative Studies

Validation

Validating Purity of 4-(1-Phenylcyclopropyl)piperidine: An LC-MS Comparative Guide

Executive Summary The validation of 4-(1-Phenylcyclopropyl)piperidine presents a specific analytical challenge common in medicinal chemistry intermediates: the molecule possesses a basic secondary amine and a semi-isolat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of 4-(1-Phenylcyclopropyl)piperidine presents a specific analytical challenge common in medicinal chemistry intermediates: the molecule possesses a basic secondary amine and a semi-isolated phenyl chromophore. While traditional HPLC-UV is often the default for purity assessment, it frequently fails to detect non-chromophoric synthetic precursors (e.g., aliphatic halides) or degradants lacking the phenyl ring.

This guide argues that LC-MS (Liquid Chromatography-Mass Spectrometry) is not merely an alternative but the required standard for validating the purity of this scaffold. We provide a direct comparison against HPLC-UV and GC-MS, followed by a self-validating experimental protocol aligned with ICH Q2(R2) guidelines.

Chemical Context & Analytical Challenges

The Molecule: 4-(1-Phenylcyclopropyl)piperidine

  • Functional Groups: Secondary amine (pKa ~9.5), Phenyl ring, Cyclopropyl ring.

  • Solubility: Lipophilic free base; highly soluble in water/organic mixtures when protonated.

The Problem:

  • Weak UV Response: The phenyl ring absorbs at 210–220 nm and 254 nm, but the extinction coefficient is relatively low compared to conjugated systems (e.g., nitro-aromatics). Trace impurities (<0.1%) may vanish into the baseline noise.

  • Amine Tailing: On standard C18 silica columns, the secondary amine interacts with residual silanols, causing peak tailing that masks closely eluting impurities.

  • Silent Impurities: Common synthetic precursors (e.g., aliphatic cyclopropyl intermediates) may lack UV absorbance entirely.

Comparative Analysis: LC-MS vs. Alternatives

The following matrix objectively compares the performance of LC-MS against the standard alternatives for this specific piperidine derivative.

FeatureLC-MS (ESI+) HPLC-UV (DAD) GC-MS (EI)
Primary Detection Mass-to-charge ratio (

)
UV Absorbance (nm)Electron Impact Fragmentation
Sensitivity High (pg levels)Moderate (ng levels)High (pg levels)
Specificity Excellent (Mass discrimination)Low (Co-elution risk)High (Fingerprinting)
Impurity Coverage Universal (Ionizable species)Limited (Chromophores only)Variable (Volatiles only)
Sample Prep Dilute & ShootDilute & ShootDerivatization often required
Suitability Optimal for basic aminesStandard, but risks missing impuritiesRisk of thermal degradation
Why Alternatives Fail
  • HPLC-UV: If your synthesis leaves 0.5% of a non-aromatic precursor (e.g., a chlorocyclopropyl alkyl chain), UV detection at 254 nm will report "99.9% purity" while the sample is actually 99.4% pure. This "silent impurity" can ruin downstream biological assays.

  • GC-MS: Secondary amines are polar and basic. In GC, they often adsorb to the liner or column, leading to poor peak shape. To get accurate purity, you must derivatize (e.g., with TFAA or BSTFA), introducing a new variable that can obscure the true impurity profile.

Strategic Decision Framework

The following diagram illustrates the decision logic for selecting the validation method.

ValidationStrategy Start Start: Purity Assessment CheckChrom Does impurity have Chromophore? Start->CheckChrom CheckVolatile Is sample Volatile/Thermally Stable? CheckChrom->CheckVolatile No / Unknown UV_Method HPLC-UV (Risk of False High Purity) CheckChrom->UV_Method Yes (Confirmed) GC_Method GC-MS (Requires Derivatization) CheckVolatile->GC_Method Yes LCMS_Method LC-MS (Recommended Standard) CheckVolatile->LCMS_Method No (Polar/Labile) CompoundNode 4-(1-Phenylcyclopropyl)piperidine CompoundNode->LCMS_Method Best Fit

Figure 1: Decision matrix highlighting why LC-MS is the "Best Fit" for polar, semi-chromophoric amines.

Experimental Protocol: LC-MS Validation

This protocol is designed to be self-validating , meaning the presence of the molecular ion (


 Da) and its isotopic pattern confirms identity, while the gradient ensures separation.
A. Chromatographic Conditions (The "CSH" Advantage)

To solve the "amine tailing" issue without using non-volatile buffers (which ruin MS sensitivity), we use a Charged Surface Hybrid (CSH) column.

  • System: UHPLC coupled to Single Quad or Q-TOF MS.

  • Column: Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm) or equivalent.

    • Why: The CSH surface is slightly positively charged at low pH, repelling the protonated piperidine and ensuring sharp peaks using simple formic acid.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar impurities)

    • 1-8 min: 5% -> 95% B (Linear gradient)

    • 8-10 min: 95% B (Wash)

    • 10-12 min: 5% B (Re-equilibration)

B. Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI) in Positive Mode .[1]

    • Mechanism: The secondary amine is easily protonated (

      
      ).
      
  • Scan Range:

    
     50 – 600 (captures low mass precursors and dimers).
    
  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation).

C. Sample Preparation
  • Stock: Dissolve 1 mg of compound in 1 mL Methanol.

  • Working Standard: Dilute to 10 µg/mL in Water:Methanol (90:10).

    • Crucial Step: The high water content in the diluent focuses the analyte at the head of the column, preventing peak broadening.

Validation Workflow & Data Interpretation

The following diagram outlines the workflow to ensure ICH Q2(R2) compliance.

LCMS_Workflow Sample Crude Sample Prep Dilution (90:10 H2O:MeOH) Sample->Prep LC UHPLC Separation (CSH C18 Column) Prep->LC MS ESI+ MS Detection (Full Scan) LC->MS Data1 Extracted Ion Chromatogram (EIC) Target m/z 202.16 MS->Data1 Identity Data2 Total Ion Chromatogram (TIC) Impurity Profiling MS->Data2 Purity Report Purity % = (Area Target / Total Area) * 100 Data1->Report Data2->Report

Figure 2: Analytical workflow for determining purity using Total Ion Chromatogram (TIC) integration.

Validation Metrics (ICH Q2 R2)
ParameterAcceptance CriteriaExperimental Note
Specificity No interference at

of analyte in blank.
Inject blank solvent. Ensure no carryover.
Linearity

(Range: 0.1 – 100 µg/mL).
Piperidines ionize linearly in this range; watch for saturation >100 µg/mL.
LOD / LOQ S/N > 3 (LOD) and > 10 (LOQ).Typical LOQ for this compound on Q-TOF is < 1 ng/mL.
Accuracy Recovery 90-110% (Spike recovery).Spike into sample matrix if biological; for synthesis, use standard addition.
References
  • International Council for Harmonisation (ICH). (2023).[2] Validation of Analytical Procedures Q2(R2). [Link]

  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Overcoming Peak Tailing for Basic Compounds. [Link][3][4]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Chapter 8: Method Development for Ionic Samples).

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

Sources

Comparative

Comparative Potency &amp; Binding Kinetics of 4-Substituted Piperidine Opioids

Executive Summary The piperidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous GPCR ligands. In the context of opioid receptor research, the transition from 4-phenylpiperidines...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous GPCR ligands. In the context of opioid receptor research, the transition from 4-phenylpiperidines (e.g., Meperidine) to 4-anilidopiperidines (e.g., Fentanyl) represents a quantum leap in potency and specificity for the Mu-Opioid Receptor (MOR).

This guide provides a direct comparison of key piperidine analogs, focusing on their receptor binding affinity (


) and functional efficacy (

). It includes validated protocols for reproducing these data, designed to assist researchers in lead optimization and pharmacological profiling.
Structural Classification & Potency Analysis

The structural evolution of these compounds dictates their binding kinetics. We classify them into two primary generations:

  • Generation 1 (4-Phenylpiperidines): Typified by Meperidine (Pethidine). Characterized by a direct phenyl ring attachment at the C4 position. Lower affinity due to suboptimal hydrophobic collapse within the receptor pocket.

  • Generation 2 (4-Anilidopiperidines): Typified by Fentanyl . Characterized by a nitrogen spacer (aniline) between the C4 piperidine and the phenyl ring. This flexibility allows for deeper penetration into the MOR transmembrane bundle, engaging key residues like Asp147 and His297.

Comparative Data: Binding vs. Functional Potency

The following data aggregates consensus values from radioligand binding assays ([³H]-DAMGO displacement) and functional [³⁵S]GTP


S assays.
CompoundStructure ClassSubstituent ModificationsBinding Affinity (

, nM)
Functional Potency (

, nM)
Lipophilicity (cLogP)
Sufentanil 4-AnilidopiperidineThienyl ethyl (N-sub); Methoxymethyl (C4)0.14 1.8 3.95
Fentanyl 4-AnilidopiperidinePhenethyl (N-sub); H (C4)1.20 16.0 4.05
Alfentanil 4-AnilidopiperidineTetrazolinone (N-sub); Methoxymethyl (C4)7.50 150.0 2.16
Meperidine 4-PhenylpiperidineN-Methyl; Ester (C4)500.0+ >5,000 2.70

Technical Note: While Fentanyl and Alfentanil have relatively close


 values in some assay conditions, Alfentanil's lower lipophilicity and pKa (6.5 vs. 8.4 for Fentanyl) significantly alter its tissue distribution and onset speed, reducing its apparent clinical potency despite decent receptor affinity.
Mechanistic Insight: Structure-Activity Relationship (SAR)[1]

The potency jump from Meperidine to Sufentanil is not accidental; it is a function of specific molecular contacts.

  • The N-Phenethyl Moiety: Essential for Fentanyl/Sufentanil. It occupies a hydrophobic pocket in the receptor. Replacing this with a methyl group (as in N-methyl-fentanyl) reduces potency by >100-fold.

  • The C4 Substitution: Adding a methoxymethyl group (Sufentanil) stabilizes the chair conformation of the piperidine ring, optimizing the orientation of the anilido phenyl ring for

    
    -
    
    
    
    stacking within the receptor.
Visualization: SAR Logic Flow

The following diagram illustrates the critical decision points in the chemical evolution of these analogs.

SAR_Logic Core Piperidine Scaffold Gen1 4-Phenylpiperidine (e.g., Meperidine) Core->Gen1 Direct Phenyl Attachment Gen2 4-Anilidopiperidine (e.g., Fentanyl) Core->Gen2 Aniline Linker Insertion Result1 Low Potency (Ki > 500 nM) Gen1->Result1 Mod1 Modification: Add N-Phenethyl Group Gen2->Mod1 Result2 High Potency (Ki ~ 1.2 nM) Mod1->Result2 Fentanyl Mod2 Modification: C4 Methoxymethyl + Thienyl Result3 Ultra Potency (Ki ~ 0.1 nM) Mod2->Result3 Sufentanil Result2->Mod2 Lead Optimization

Figure 1: Structural evolution and resulting potency shifts in piperidine opioid analogs.

Experimental Protocols

To generate the data above, strict adherence to assay conditions is required. The following protocols are optimized for reproducibility.

Protocol A: Membrane Preparation (The Foundation)

Crucial for reducing noise in binding assays.

  • Harvest: Transfected HEK293 or CHO-K1 cells expressing human MOR are harvested in PBS.

  • Lysis: Homogenize in ice-cold Lysis Buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Why? MgCl₂ stabilizes the receptor-G-protein complex.

  • Centrifugation: Spin at 40,000 x g for 30 min at 4°C. Discard supernatant.

  • Wash: Resuspend pellet in Lysis Buffer and re-spin (removes endogenous opioids).

  • Storage: Resuspend in buffer + 10% sucrose (cryoprotectant) and store at -80°C.

Protocol B: Competitive Radioligand Binding (

Determination)

Standard for determining affinity.[1]

  • Receptor: 20-40 µg membrane protein/well.

  • Radioligand: [³H]-DAMGO (0.5 - 1.0 nM).

  • Competitor: Piperidine analog (10⁻¹² to 10⁻⁵ M).

  • Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA (reduces non-specific binding of lipophilic drugs like fentanyl).

Workflow:

  • Incubate membranes + radioligand + competitor for 60 min at 25°C .

    • Note: Equilibrium is slower for high-affinity ligands (Sufentanil); do not shorten this step.

  • Terminate by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI).

    • Why PEI? Polyethyleneimine reduces the binding of the positively charged radioligand to the glass filter, lowering background.

  • Wash 3x with ice-cold buffer.

  • Measure radioactivity via liquid scintillation counting.[2]

Protocol C: [³⁵S]GTP

S Functional Assay (

)

Differentiates agonists from antagonists.

  • Tracer: 0.1 nM [³⁵S]GTP

    
    S.
    
  • GDP: 10-30 µM (Critical: Excess GDP suppresses basal G-protein turnover, improving signal-to-noise).

  • Incubation: 30°C for 60 min.

Workflow Visualization

The following diagram outlines the critical path for the Competitive Binding Assay (Protocol B), highlighting Quality Control (QC) checkpoints.

Binding_Workflow Start Membrane Thaw (Tris/MgCl2/BSA) Mix Assembly: Membrane + [3H]-Ligand + Analog Start->Mix QC1 QC: Check Protein Conc (BCA Assay) Start->QC1 Pre-run Incubate Incubation 60 min @ 25°C Mix->Incubate Filter Harvest: GF/B Filters (PEI-coated) Incubate->Filter Count Scintillation Counting Filter->Count QC2 QC: Specific Binding Must be >80% Count->QC2 Post-run

Figure 2: Step-by-step workflow for Competitive Radioligand Binding with QC checkpoints.

References
  • BenchChem. (2025).[3][4][5] Structure-Activity Relationship (SAR) of 4-Anilinopiperidine-Based Analgesics. Retrieved from

  • Volpe, D. A., et al. (2011).[6] Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory Toxicology and Pharmacology. Retrieved from

  • BindingDB. (2024). Assay Summary: Mu Opioid Receptor Binding Data. Retrieved from

  • Gifford Bioscience. (2024). Radioligand Binding Assay Protocols. Retrieved from

  • Maguire, P., et al. (1992). Pharmacological profiles of fentanyl analogs at mu, delta, and kappa opioid receptors. European Journal of Pharmacology. Retrieved from

Sources

Validation

A Comparative Guide to the Solid-State Landscape of 4-(1-Phenylcyclopropyl)piperidine Salts: An X-ray Crystallography Perspective

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone of medicinal chemistry, with derivatives like 4-(1-Phenylcyclopropy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone of medicinal chemistry, with derivatives like 4-(1-Phenylcyclopropyl)piperidine showing significant promise in various therapeutic areas.[1][2] The journey from a promising lead compound to a viable drug product, however, is fraught with challenges, a principal one being the meticulous characterization and selection of the optimal solid-state form of the active pharmaceutical ingredient (API).[3] This guide offers an in-depth technical comparison of the analytical methodologies, with a primary focus on single-crystal X-ray diffraction, for elucidating the three-dimensional architecture of 4-(1-Phenylcyclopropyl)piperidine salts. While crystallographic data for a comprehensive range of this specific molecule's salts are not widely published, this guide will provide the foundational knowledge and comparative framework necessary for researchers to undertake such investigations.

The Critical Role of Salt Selection and Polymorphism

The conversion of a free base, such as 4-(1-Phenylcyclopropyl)piperidine, into a salt is a common and effective strategy to enhance its physicochemical properties, including solubility, stability, and bioavailability.[4][5] However, the formation of a salt introduces the possibility of polymorphism, where the same chemical entity can exist in different crystalline forms.[6][7] These polymorphs can exhibit distinct physical properties that significantly impact the drug's performance and manufacturability.[5] Therefore, a thorough understanding of the solid-state chemistry of an API and its salts is not merely an academic exercise but a regulatory expectation and a critical step in de-risking the drug development process.[8]

X-ray Crystallography: The Gold Standard for Structural Elucidation

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[9] It provides unambiguous information on molecular conformation, stereochemistry, and the intricate network of intermolecular interactions that dictate the crystal packing. For 4-(1-Phenylcyclopropyl)piperidine salts, SCXRD can reveal crucial details about the protonation state of the piperidine nitrogen, the conformation of the cyclopropyl and phenyl rings, and the nature of the interactions between the cation and the counter-ion.

Comparative Crystallographic Data of Piperidine Derivatives
Derivative ExampleCrystal SystemSpace GroupKey Structural FeaturesReference
N-benzyl-4-acetylhydrazide piperidineMonoclinicCcFour independent molecules in the asymmetric unit, highlighting potential for complex packing arrangements.[10]
N,N-bis(2,4-difluorobenzoyl)piperazineMonoclinicP21/cPresence of rotational conformers (syn and anti) in solution, with only the anti-conformer observed in the crystal.[11]
Dihydropyrimidinone-piperidine hybridOrthorhombicP212121Specific stereochemistry confirmed by single-crystal X-ray analysis.[12]

This comparative data underscores the structural diversity that can be expected when analyzing different salts and derivatives of a core scaffold like piperidine.

The Experimental Workflow: From Crystal to Structure

The process of obtaining and analyzing a crystal structure is a multi-step endeavor that requires careful planning and execution. The causality behind each step is crucial for obtaining high-quality, reliable data.

experimental_workflow cluster_synthesis Material Preparation cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis & Purification of Salt characterization Initial Characterization (NMR, MS) synthesis->characterization screening Solvent & Method Screening growth Crystal Growth screening->growth selection Crystal Selection & Mounting growth->selection data_collection Data Collection selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Caption: A flowchart illustrating the key stages of single-crystal X-ray crystallography.

Detailed Experimental Protocol for Single-Crystal X-ray Diffraction
  • Crystal Growth :

    • Objective : To obtain a single, high-quality crystal suitable for diffraction.[13]

    • Methodology : Slow evaporation, vapor diffusion, or slow cooling of a saturated solution are common techniques. A screening of various solvents and solvent mixtures is often necessary to identify optimal crystallization conditions. The slow growth is critical to allow for the orderly arrangement of molecules into a well-defined crystal lattice.[13]

  • Crystal Selection and Mounting :

    • Objective : To select a crystal of appropriate size and quality and mount it on the diffractometer.

    • Methodology : Under a microscope, a single crystal with sharp edges and no visible defects is chosen.[13] The ideal size is typically between 0.1 and 0.3 mm in all dimensions. The crystal is then mounted on a glass fiber or a cryo-loop.

  • Data Collection :

    • Objective : To measure the intensities of the diffracted X-ray beams.

    • Methodology : The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms. A modern diffractometer with a sensitive detector is used to collect a series of diffraction images as the crystal is rotated.[14][15]

  • Data Processing :

    • Objective : To integrate the diffraction spots and apply necessary corrections.

    • Methodology : Specialized software is used to determine the unit cell parameters and the space group of the crystal. The intensities of the diffraction spots are integrated, and corrections for factors like absorption are applied.[16]

  • Structure Solution and Refinement :

    • Objective : To determine the atomic positions and refine the structural model.

    • Methodology : The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed diffraction patterns.[11]

  • Validation :

    • Objective : To ensure the quality and accuracy of the final crystal structure.

    • Methodology : The final structure is validated using various crystallographic metrics and software tools to check for consistency and chemical reasonableness. The final data is often deposited in a crystallographic database like the Cambridge Structural Database (CSD).[17]

A Comparative Look at Solid-State Characterization Techniques

While SCXRD provides the most detailed structural information, a comprehensive solid-state characterization program will employ a suite of complementary techniques.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction (SCXRD) Atomic coordinates, bond lengths, bond angles, conformation, absolute stereochemistry, intermolecular interactions.Provides the most complete and unambiguous structural information.[16]Requires a single crystal of suitable size and quality, which can be challenging to obtain.[13]
Powder X-ray Diffraction (PXRD) Crystalline phase identification, polymorphism screening, crystallinity assessment.Rapid analysis of polycrystalline materials, does not require single crystals.[18]Provides limited information on the molecular structure itself; peak broadening can make interpretation difficult.
Differential Scanning Calorimetry (DSC) Melting point, glass transition, phase transitions, purity assessment.Provides quantitative thermodynamic data.[19]Does not provide direct structural information.
Thermogravimetric Analysis (TGA) Thermal stability, solvent/water content.Quantifies weight loss as a function of temperature.[18]Does not provide information on crystalline form.
Solid-State NMR (ssNMR) Local atomic environments, polymorphism, conformational analysis.Can analyze both crystalline and amorphous materials.Lower resolution than SCXRD, interpretation can be complex.
Infrared (IR) and Raman Spectroscopy Functional groups, hydrogen bonding, polymorphism.Non-destructive and can provide information on intermolecular interactions.[18]Provides indirect structural information.

This multi-technique approach provides a holistic understanding of the solid-state properties of 4-(1-Phenylcyclopropyl)piperidine salts, which is essential for informed decision-making in drug development.

logical_relationship API API Solid Form Properties Physicochemical Properties API->Properties determines Performance Drug Product Performance Properties->Performance influences Techniques Characterization Techniques Techniques->API characterizes Techniques->Properties measures

Caption: The interplay between solid form, properties, performance, and characterization.

Conclusion

The rigorous characterization of the solid-state forms of 4-(1-Phenylcyclopropyl)piperidine and its salts is a critical determinant of a successful drug development program. While a comprehensive library of its salt crystal structures is not yet publicly available, the principles and methodologies outlined in this guide provide a robust framework for researchers in the field. Single-crystal X-ray diffraction, as the gold standard for structural elucidation, provides unparalleled insight into the molecular architecture. When integrated with a suite of complementary analytical techniques, a complete picture of the solid-state landscape emerges, enabling the selection of the optimal salt form with the desired physicochemical properties for advancement into clinical development. This strategic approach minimizes risks, ensures product consistency, and ultimately contributes to the development of safer and more effective medicines.

References

  • Benchchem. (n.d.). Validating the Structure of Novel 2-Piperidinol Derivatives by X-ray Crystallography: A Comparative Guide.
  • Aitipamula, S., et al. (2012). Polymorphs, Salts, and Cocrystals: What's in a Name? Crystal Growth & Design, 12(5), 2147-2152. Retrieved from [Link]

  • FDA. (n.d.). Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals.
  • McGlone, T., et al. (2020). Continuous crystallisation of organic salt polymorphs. Frontiers in Chemical Engineering, 2, 587328. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved from [Link]

  • Minor, W., et al. (2006). X-ray diffraction experiment – the last experiment in the structure elucidation process. Acta Crystallographica Section D: Biological Crystallography, 62(Pt 8), 859-866. Retrieved from [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1620. Retrieved from [Link]

  • Morissette, S. L., et al. (2004). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured... Advanced Drug Delivery Reviews, 56(3), 275-300. Retrieved from [Link]

  • Chopra, D. (2018). Preliminary understanding of experiments on single crystal X-ray crystallography. Journal of the Indian Chemical Society, 95, 1247-1256. Retrieved from [Link]

  • de Almeida, T. M., et al. (2024). Critical comparison of pharmacopeial content in relation to solid-state characterization methods. Revista Brasileira de Ciências Farmacêuticas, 60. Retrieved from [Link]

  • Varma, M. V. S., & Ambadipudi, S. (2010). Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. Pharmaceutical Development and Technology, 15(1), 113-124. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Single-Crystal X-ray Diffraction of Pyroxene Polymorphs.
  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1620. Retrieved from [Link]

  • Kálai, T., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(18), 4287. Retrieved from [Link]

  • Caira, M. R. (2012). Thermal Analysis in the Characterization of Pharmaceutically Relevant Supramolecular Systems. Journal of Pharmaceutical Sciences, 101(4), 1349-1363. Retrieved from [Link]

  • Alfatest. (n.d.). API: solid state robust characterization in key to cut costs and time!. Retrieved from [Link]

  • Pharmaceutical Outsourcing. (2023). Control and Selection of API Solid State Attributes. Retrieved from [Link]

  • Altasciences. (n.d.). ANALYTICAL TESTING–ACCURATE AND COMPLETE CHARACTERIZATION OF YOUR API. Retrieved from [Link]

  • Froimowitz, M. (1982). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry, 25(10), 1127-1133. Retrieved from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Retrieved from [Link]

  • Gálico, D. A., et al. (2010). Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide. Journal of Chemical Crystallography, 40(10), 885-889. Retrieved from [Link]

  • ATB. (n.d.). Piperidine. Retrieved from [Link]

  • PubChem. (n.d.). Piperidine, 4-methyl-1-(1-phenylcyclohexyl)-, hydrochloride. Retrieved from [Link]

  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

  • ResearchGate. (2013). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Retrieved from [Link]

  • PubChem. (n.d.). N-cyclopropyl-1-(4-phenylpyridin-3-yl)piperidine-4-carboxamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Single crystal X-ray structure of compound 13. Retrieved from [Link]

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

  • MDPI. (2020). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Phenylpiperidine. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3-Phenylpropyl)piperidine. Retrieved from [Link]

  • Watson International. (n.d.). 4-phenylpiperidine hydrochloride CAS 10272-49-8. Retrieved from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Retrieved from [Link]

  • NIST. (n.d.). 4-Phenylpiperidine. Retrieved from [Link]

  • PubChem. (n.d.). Piperidine, 4-anilino-1-(1-phenylcyclohexyl)-, dihydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Piperidine, 4-(phenylmethyl)-, hydrochloride (1:1). Retrieved from [Link]

  • NIST. (n.d.). 4-Phenylpiperidine References. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal of 4-(1-Phenylcyclopropyl)piperidine Hydrochloride

Executive Safety Summary & Risk Profile Substance Identity: 4-(1-Phenylcyclopropyl)piperidine hydrochloride Chemical Class: Piperidine derivative / Pharmacologically Active Agent Risk Classification: High Hazard / Potent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Risk Profile

Substance Identity: 4-(1-Phenylcyclopropyl)piperidine hydrochloride Chemical Class: Piperidine derivative / Pharmacologically Active Agent Risk Classification: High Hazard / Potential Controlled Substance Analog

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact isomer may be sparse in public databases, its structure—a piperidine ring substituted with a phenyl-cyclopropyl moiety—places it in a chemical family known for potent Central Nervous System (CNS) activity (structurally related to opioid or dissociative analogs).

The Core Directive: Treat this substance as a high-potency toxicant and a potential environmental hazard . Under no circumstances should this compound be discharged into municipal water systems.[1] The hydrochloride salt form renders it highly water-soluble, increasing the risk of rapid aquatic contamination.

Critical Hazards (Derived from SAR - Structure-Activity Relationship):
  • Acute Toxicity: Assume Category 3 (Toxic if swallowed/inhaled) or higher.[2]

  • Aquatic Toxicity: High potential for bioaccumulation in aquatic life.

  • Chemical Incompatibility: Incompatible with strong oxidizers and nitrates (risk of N-nitrosoamine formation).

Pre-Disposal Stabilization (The "Self-Validating System")

To ensure a self-validating safety system, we do not merely "throw away" the chemical; we stabilize it to prevent accidental exposure or diversion during transit.

A. Solid Waste (Pure Powder/Crystals)
  • Protocol: Do not dissolve. Keep in solid form to minimize volume and spill risk.

  • Containment: Use the "Double-Vessel" method.

    • Place the primary container (vial) inside a clear, sealable secondary bag (e.g., 4-mil polyethylene).

    • Place this bag inside a rigid, wide-mouth high-density polyethylene (HDPE) jar.

    • Fill void space with an inert absorbent (vermiculite) to prevent rattling and absorb potential leaks.

B. Liquid Waste (Mother Liquors/Solutions)
  • Chemical Logic: As an amine hydrochloride, the molecule is protonated and soluble in water/methanol.

  • pH Adjustment: Maintain pH < 7. Do not basify. Adding base (NaOH) will deprotonate the amine, rendering it volatile and potentially precipitating the free base as an oily residue, which is harder to contain.

  • Segregation: Segregate into a "High Hazard - Organic" waste stream. Never mix with bleach (sodium hypochlorite); reaction with secondary amines produces chloramines , which are toxic and explosive gases.

Disposal Workflow & Decision Tree

The following diagram illustrates the logical flow for segregating this waste stream. This visual guide ensures that researchers make the correct decision based on the physical state of the waste.

DisposalWorkflow Start Waste Generation: 4-(1-Phenylcyclopropyl)piperidine HCl StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid DoubleBag 1. Seal in Primary Container 2. Double Bag (4-mil poly) Solid->DoubleBag RigidContainer Place in Rigid HDPE Jar (Vermiculite Packing) DoubleBag->RigidContainer Labeling Labeling: 'High Hazard - Toxic' 'Do Not Open' RigidContainer->Labeling pHCheck Verify pH < 7 (Maintain Salt Form) Liquid->pHCheck SolventCheck Segregate: Non-Halogenated Organic Waste pHCheck->SolventCheck SolventCheck->Labeling Manifest RCRA Manifest: Waste Code (Likely D001/D003 or Non-Reg) Labeling->Manifest Destruction Final Disposal: High-Temp Incineration Manifest->Destruction

Figure 1: Decision matrix for the segregation and packaging of piperidine derivative waste streams.

Regulatory Compliance & Labeling (RCRA/DOT)

Because this specific isomer may not have a unique RCRA "P" or "U" list code, you must characterize it based on toxicity and ignitability .

RCRA Waste Characterization
  • Waste Code Assignment:

    • If the solvent is methanol/ethanol: D001 (Ignitable).

    • If pure substance: Classify as Non-Regulated Chemical Waste unless TCLP testing proves toxicity characteristics (D004-D043).

    • Best Practice: Due to the pharmacological potency, many EH&S departments voluntarily manage this as "OSHA Hazardous / TSCA Regulated" waste to ensure incineration.

Labeling Requirements

Every container must bear a label meeting OSHA HCS 2012 standards [1].

  • Product Identifier: "Waste 4-(1-Phenylcyclopropyl)piperidine HCl"

  • Signal Word: DANGER

  • Hazard Statements: "Toxic if swallowed.[1][2][3][4] CNS Depressant."

  • Pictograms: Skull & Crossbones (GHS06).

Emergency Spill Response

In the event of a spill outside the fume hood:

  • Evacuate: Clear the immediate area.

  • PPE: Don double nitrile gloves, safety goggles, and an N95 or P100 respirator (particulates are the primary risk for the HCl salt).

  • Neutralization (Liquids): Absorb with a 1:1 mixture of soda ash and clay cat litter. This neutralizes the acid salt while absorbing the liquid.

  • Cleanup (Solids): Do not dry sweep (creates dust). Cover with wet paper towels (dampened with water) to dissolve/capture crystals, then wipe up.

  • Disposal: Place all cleanup materials into the hazardous waste stream described in Section 3.

References
  • Occupational Safety and Health Administration (OSHA). (2012).[5] Hazard Communication Standard: Labels and Pictograms.[6] United States Department of Labor. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Online. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). [Link]

Sources

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